molecular formula C7H5BrN2OS B2865494 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine CAS No. 24614-21-9

4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2865494
CAS No.: 24614-21-9
M. Wt: 245.09
InChI Key: JHRJHHTUQFDOIA-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both furan and thiazole rings in its structure. This compound is of interest due to its potential biological activities and its utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine typically involves the bromination of furan derivatives followed by the formation of the thiazole ring. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with thioamides under specific conditions to form the desired thiazole compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles and furans, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine is unique due to its specific combination of furan and thiazole rings, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5-bromofuran-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c8-6-2-1-5(11-6)4-3-12-7(9)10-4/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRJHHTUQFDOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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